Methyl 2,6-dimethylhepta-2,6-dienoate
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Overview
Description
Methyl 2,6-dimethylhepta-2,6-dienoate is an organic compound with the molecular formula C10H16O2. It is an ester derived from hepta-2,6-dienoic acid and methanol. This compound is characterized by its unique structure, which includes multiple double bonds and an ester functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-dimethylhepta-2,6-dienoate can be synthesized through various methods. One common approach involves the esterification of 2,6-dimethylhepta-2,6-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethylhepta-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2,6-dimethylhepta-2,6-dienoate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 2,6-dimethylhepta-2,6-dienoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The double bonds in the compound also allow for electrophilic addition reactions, contributing to its reactivity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-2,4-heptadiene: This compound shares a similar carbon skeleton but lacks the ester functional group.
2,2,6,6-Tetramethyloctane: Another structurally related compound, differing in the presence of additional methyl groups and the absence of double bonds.
Uniqueness
Methyl 2,6-dimethylhepta-2,6-dienoate is unique due to its combination of ester functionality and multiple double bonds, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
59333-73-2 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl 2,6-dimethylhepta-2,6-dienoate |
InChI |
InChI=1S/C10H16O2/c1-8(2)6-5-7-9(3)10(11)12-4/h7H,1,5-6H2,2-4H3 |
InChI Key |
JIAQYIRQZJGLCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC=C(C)C(=O)OC |
Origin of Product |
United States |
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